1-Bromo-3-ethoxycyclobutane
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Overview
Description
1-Bromo-3-ethoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromine atom and an ethoxy group. Its molecular formula is C6H11BrO, and it is commonly used in various chemical synthesis processes due to its unique reactivity and structural properties.
Scientific Research Applications
1-Bromo-3-ethoxycyclobutane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxycyclobutane can be synthesized through the bromination of 3-ethoxycyclobutene. The reaction typically involves the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethoxycyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-ethoxycyclobutene.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of 3-ethoxycyclobutanol, 3-ethoxycyclobutanenitrile, or 3-ethoxycyclobutylamine.
Elimination: Formation of 3-ethoxycyclobutene.
Oxidation: Formation of 3-ethoxycyclobutanone.
Reduction: Formation of 3-ethoxycyclobutanol.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxycyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Elimination Reactions: The adjacent hydrogen atoms are abstracted by bases, leading to the formation of double bonds.
Oxidation and Reduction: The ethoxy group undergoes transformations, affecting the electronic properties of the cyclobutane ring.
Comparison with Similar Compounds
1-Bromo-3-ethoxycyclobutane can be compared with other substituted cyclobutanes, such as:
1-Bromo-3-methoxycyclobutane: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and physical properties.
1-Chloro-3-ethoxycyclobutane: Substitution of bromine with chlorine results in different reactivity due to the difference in electronegativity and bond strength.
3-Ethoxycyclobutene: Lacks the bromine atom, making it less reactive towards nucleophiles but more prone to undergo addition reactions.
Uniqueness: this compound’s unique combination of a bromine atom and an ethoxy group on a cyclobutane ring provides distinct reactivity patterns, making it valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1-bromo-3-ethoxycyclobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGAMOVMFISILV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59138-94-2 |
Source
|
Record name | 1-bromo-3-ethoxycyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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